molecular formula C28H23F9NOP B3067297 (4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole CAS No. 1006708-91-3

(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole

Cat. No. B3067297
CAS RN: 1006708-91-3
M. Wt: 591.4 g/mol
InChI Key: FIQFFQBQQIDYQG-QHCPKHFHSA-N
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Description

(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H23F9NOP and its molecular weight is 591.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Chemistry

A study by (Pailloux et al., 2011) explores the synthesis of various dihydrooxazole ligands, including those with trifluoromethylphenyl groups. These ligands have been characterized through spectroscopic methods and X-ray diffraction analyses. The coordination chemistry with lanthanide ions like Nd and Yb is also examined, demonstrating their potential in forming complexes with these metals.

Microwave-Assisted Synthesis and Bio-Evaluation

Jha and Ramarao (2017) discuss the microwave-assisted synthesis of novel triazole-pyridine hybrids incorporating bis(trifluoromethyl) phenyl groups (Jha & Ramarao, 2017). This study highlights the efficiency of this method in synthesizing these compounds and their potential as antimicrobial agents.

Generation and Cycloaddition Reactions

Mertzanos et al. (1992) investigate the generation of a 1,2,3-triazole analogue from a dihydrooxazole derivative (Mertzanos et al., 1992). This study provides insights into the reactivity of such compounds and their potential applications in organic synthesis.

Nickel Complexes with Oxazoline-Based Ligands

Speiser et al. (2004) research nickel complexes with phosphinooxazoline ligands, including those related to dihydrooxazole compounds (Speiser et al., 2004). This research is significant for understanding the catalytic properties of these complexes in reactions like ethylene oligomerization.

Synthesis of Carbaphosphatranes

Mironov et al. (2009) focus on synthesizing carbaphosphatrane derivatives, incorporating trifluoromethyl and dihydrooxazole moieties (Mironov et al., 2009). This research contributes to the development of novel compounds with potential applications in materials science.

Versatile Synthesis Templates

Misra and Ila (2010) describe the use of a phenyloxazol-5-one derivative as a template for synthesizing various oxazoles (Misra & Ila, 2010). This study is relevant for understanding the versatility of dihydrooxazole derivatives in organic synthesis.

properties

IUPAC Name

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F9NOP/c1-25(2,3)23-15-39-24(38-23)21-14-18(28(35,36)37)8-13-22(21)40(19-9-4-16(5-10-19)26(29,30)31)20-11-6-17(7-12-20)27(32,33)34/h4-14,23H,15H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFFQBQQIDYQG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F9NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 4
Reactant of Route 4
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole

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